Azumolene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

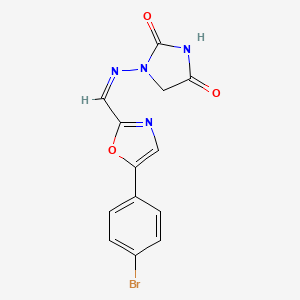

Structure

3D Structure

Properties

Molecular Formula |

C13H9BrN4O3 |

|---|---|

Molecular Weight |

349.14 g/mol |

IUPAC Name |

1-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione |

InChI |

InChI=1S/C13H9BrN4O3/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20/h1-6H,7H2,(H,17,19,20)/b16-6- |

InChI Key |

SEGCNGONCZQFDW-SOFYXZRVSA-N |

Isomeric SMILES |

C1C(=O)NC(=O)N1/N=C\C2=NC=C(O2)C3=CC=C(C=C3)Br |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br |

Synonyms |

1-(((5-(4-bromophenyl)-2-oxazolyl)methylene)amino)-2,4-imidazlidinedione azumolene azumolene, sodium salt, dihydrate EU 4093 EU-4093 EU4093 |

Origin of Product |

United States |

Foundational & Exploratory

Azumolene's Mechanism of Action on Ryanodine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azumolene, a more water-soluble analog of dantrolene (B1669809), is a potent skeletal muscle relaxant that exerts its therapeutic effects primarily through the modulation of ryanodine (B192298) receptors (RyRs), the main calcium release channels on the sarcoplasmic reticulum. This technical guide provides an in-depth analysis of this compound's mechanism of action on RyRs, consolidating current research findings on its binding site, isoform selectivity, and functional consequences on calcium homeostasis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Ryanodine receptors are large intracellular calcium channels crucial for excitation-contraction coupling in muscle cells.[1][2] Dysfunctional RyRs are implicated in various myopathies, including malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder triggered by certain anesthetics.[1][3][4][5] this compound, like its parent compound dantrolene, is a primary therapeutic agent for MH, acting as a direct inhibitor of RyR1-mediated calcium release.[1][3][6] This document elucidates the molecular interactions and functional outcomes of this compound's engagement with RyR channels.

Molecular Interaction with Ryanodine Receptors

Binding Site and Isoform Selectivity

High-resolution crystal structures have revealed that this compound, along with dantrolene, binds directly to the Repeat12 (R12) domain of the ryanodine receptor.[1][7][8] This binding occurs within a pseudosymmetric cleft, with key interactions involving specific amino acid residues such as Trp880 and Trp994.[1][7] The binding of this compound is cooperative with adenine (B156593) nucleotides (ATP or ADP), which enhance its affinity.[1][7][8]

This compound exhibits isoform selectivity, effectively binding to RyR1 (skeletal muscle isoform) and RyR3 but not to RyR2 (cardiac isoform).[1][2][9] This selectivity is attributed to amino acid substitutions within the R12 domain of RyR2 that reduce binding affinity.[1][7] However, under certain pathological conditions, such as hyperphosphorylation, RyR2 may become sensitive to inhibition by this compound analogs.[2][9]

Allosteric Modulation and Channel Gating

The binding of this compound to the R12 domain induces a "clamshell-like" closure of this domain.[1][7] This conformational change is proposed to allosterically influence the overall structure of the RyR channel, stabilizing it in a closed state .[1] By making the corner region of the cytosolic assembly more compact, this compound binding inhibits the channel's activity and reduces the likelihood of channel opening.[1]

Functional Effects on Calcium Homeostasis

Inhibition of Sarcoplasmic Reticulum Calcium Release

The primary pharmacological effect of this compound is the inhibition of calcium release from the sarcoplasmic reticulum (SR).[3] It achieves this by decreasing the opening rate of RyR channels, rather than affecting the duration of their open time.[3] This leads to a dose-dependent suppression of spontaneous calcium sparks, which are elementary calcium release events.[3]

Modulation of Store-Operated Calcium Entry (SOCE)

This compound has been shown to inhibit a specific component of store-operated calcium entry (SOCE) in skeletal muscle.[10][11][12] This inhibition is coupled to the activation state of RyR1.[10][11][12][13] Specifically, this compound inhibits SOCE when it is triggered by RyR1 activators like caffeine (B1668208) and ryanodine.[10][12] However, it does not affect SOCE induced by thapsigargin, a SERCA pump inhibitor that depletes SR calcium stores independently of RyR1 activation.[10][12] This suggests that this compound's effect on SOCE is a consequence of its ability to stabilize the closed state of RyR1.[13]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with ryanodine receptors.

| Parameter | Value | RyR Isoform | Experimental System | Reference |

| IC50 (Inhibition of Ca2+ leakage) | 0.41 µM | RyR1 (R2163C mutant) | HEK293 cells | [1] |

| EC50 (Suppression of Ca2+ sparks) | 0.25 µM | Frog RyR | Permeabilized skeletal muscle fibers | [3] |

| IC50 (Inhibition of muscle twitch) | 2.8 ± 0.8 µM | Not specified | Mouse extensor digitorum longus | [4] |

| IC50 (Inhibition of muscle twitch) | 2.4 ± 0.6 µM | Not specified | Mouse soleus muscle | [4] |

Table 1: Potency of this compound in Functional Assays

| Ligand | RyR Isoform | Condition | Kd (µM) | Reference |

| This compound | RyR1 R12 domain | - | ~10-20 (estimated from ITC) | [1] |

| This compound | RyR1 R12 domain | + AMP-PCP | ~2-5 (estimated from ITC) | [1] |

| This compound | RyR2 R12 domain | - / + AMP-PCP | No detectable binding | [1] |

Table 2: Binding Affinities of this compound for RyR Domains (Isothermal Titration Calorimetry)

Experimental Protocols

[3H]Ryanodine Binding Assay

This assay is used to indirectly measure the activity of RyR channels, as [3H]ryanodine preferentially binds to the open state of the channel.[14][15]

-

Preparation of Microsomes: Isolate SR microsomes from skeletal muscle tissue or HEK293 cells expressing the desired RyR isoform.[14][15]

-

Incubation: Incubate the microsomes with a low concentration of [3H]ryanodine (e.g., 5 nM) in a binding buffer containing physiological salts, a buffer (e.g., MOPSO), a reducing agent (e.g., DTT), and a non-hydrolyzable ATP analog (e.g., AMP-PCP).[16] Vary the free Ca2+ concentration using a Ca2+-EGTA buffer system.[16]

-

Treatment: Add different concentrations of this compound or vehicle control to the incubation mixture.

-

Equilibration: Incubate the mixture for a sufficient time to reach binding equilibrium (e.g., 2 hours at 37°C).[16]

-

Separation: Separate bound from free [3H]ryanodine by rapid filtration through glass fiber filters.[17]

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.[17]

-

Analysis: Analyze the data to determine the effect of this compound on the Bmax (maximum binding) and Kd (dissociation constant) of [3H]ryanodine binding. A decrease in binding suggests stabilization of the closed state of the RyR channel.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events to determine thermodynamic parameters of the interaction between this compound and the purified RyR R12 domain.

-

Protein Preparation: Express and purify the R12 domain of the desired RyR isoform.

-

Sample Preparation: Prepare a solution of the purified R12 domain in a suitable buffer in the ITC cell. Prepare a solution of this compound in the same buffer in the injection syringe.

-

Titration: Perform a series of small injections of the this compound solution into the R12 domain solution while monitoring the heat change.

-

Data Analysis: Integrate the heat peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Calcium Spark Measurement in Permeabilized Muscle Fibers

This technique allows for the direct visualization and quantification of elementary Ca2+ release events from the SR.

-

Fiber Preparation: Isolate single skeletal muscle fibers and mechanically permeabilize the sarcolemma to allow direct access to the SR.

-

Loading: Load the permeabilized fibers with a fluorescent Ca2+ indicator (e.g., Fluo-4).

-

Imaging: Use a laser scanning confocal microscope to visualize and record spontaneous Ca2+ sparks.

-

Treatment: Perfuse the fiber with solutions containing different concentrations of this compound.

-

Analysis: Analyze the recorded images to determine the frequency, amplitude, and spatial/temporal properties of the Ca2+ sparks. A decrease in spark frequency indicates an inhibition of RyR channel opening.[3]

Visualizations

Caption: Proposed mechanism of this compound action on RyR1.

Caption: Workflow for Calcium Spark Measurement.

Conclusion

This compound acts as a specific inhibitor of RyR1 and RyR3 channels by binding to the R12 domain and allosterically stabilizing the closed state of the channel. This mechanism effectively reduces calcium release from the sarcoplasmic reticulum and inhibits a component of store-operated calcium entry, thereby restoring normal calcium homeostasis in pathological conditions like malignant hyperthermia. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided herein, offers a solid foundation for further research and the development of novel RyR modulators.

References

- 1. Crystal structures of Ryanodine Receptor reveal dantrolene and this compound interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of this compound on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. mdpi.com [mdpi.com]

- 10. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchmap.jp [researchmap.jp]

- 16. biorxiv.org [biorxiv.org]

- 17. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ryanodine Receptor (RyR) Modulators

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ryanodine (B192298) receptor (RyR) is a massive intracellular calcium release channel critical for excitation-contraction coupling in muscle and implicated in a host of other physiological processes. Its dysfunction is linked to numerous debilitating and life-threatening diseases, including malignant hyperthermia, central core disease, catecholaminergic polymorphic ventricular tachycardia, and heart failure. Consequently, the RyR has emerged as a significant therapeutic target. This technical guide provides a comprehensive overview of RyR modulators, detailing their quantitative properties, the experimental protocols for their characterization, and the intricate signaling pathways they influence. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and therapeutically target this crucial ion channel.

Core Concepts: The Ryanodine Receptor

The ryanodine receptor is a homotetrameric ion channel, one of the largest known, with a molecular weight exceeding 2.2 megadaltons.[1] It is primarily located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types.[1][2] The primary function of the RyR is to mediate the rapid release of calcium ions (Ca2+) from these intracellular stores into the cytosol, a process fundamental to cellular signaling.[1][2]

There are three main isoforms of the RyR in mammals, each with a distinct tissue distribution and physiological role:

-

RyR1: Predominantly expressed in skeletal muscle, where it is essential for excitation-contraction coupling.[1]

-

RyR2: The primary isoform in cardiac muscle, responsible for calcium-induced calcium release (CICR) that triggers heart muscle contraction.[1]

-

RyR3: Expressed more broadly at lower levels in various tissues, including the brain and smooth muscle.

The activity of RyR channels is tightly regulated by a multitude of endogenous and exogenous factors, including ions (Ca2+, Mg2+), small molecules (ATP, caffeine), and a host of associated proteins such as calmodulin (CaM) and FK506-binding proteins (FKBPs).[2]

Quantitative Data on RyR Modulators

The pharmacological modulation of RyR channels is a cornerstone of their study and a promising avenue for therapeutic intervention. A wide array of compounds, both naturally occurring and synthetic, have been identified that can either activate or inhibit RyR function. The following tables summarize the quantitative data for some of the most well-characterized RyR modulators.

Table 1: Potency of Ryanodine Receptor Agonists

| Modulator | RyR Isoform | Assay Type | Parameter | Value |

| Caffeine (B1668208) | RyR2 | Single-channel activation | EC₅₀ | 9.0 ± 0.4 mM |

| Caffeine | MHS RyR1 | [³H]ryanodine binding | EC₅₀ | 9.5 mM |

Table 2: Potency of Ryanodine Receptor Antagonists/Inhibitors

| Modulator | RyR Isoform | Assay Type | Parameter | Value |

| Ryanodine | RyR1 (skeletal muscle) | Ca²⁺ release inhibition | IC₅₀ | 10 nM |

| Ryanodine | RyR2 (cardiac muscle) | Ca²⁺ release inhibition | IC₅₀ | 2.8 nM |

| Dantrolene | RyR2 | Ca²⁺ wave amplitude inhibition | IC₅₀ | 0.19 ± 0.04 µM |

| Dantrolene | RyR1 | [³H]ryanodine binding inhibition | Kᵢ | ~150 nM |

Table 3: Binding Affinity of RyR Modulators

| Modulator | RyR Isoform | Assay Type | Parameter | Value |

| Ryanodine | RyR1 (Rabbit) | [³H]ryanodine displacement | IC₅₀ | 3.5 nM |

| (O10eq)-beta-alanylryanodine | RyR1 (Rabbit) | [³H]ryanodine displacement | IC₅₀ | 2.60 nM |

| Benzyloxycarbonyl-glycylryanodine | RyR1 (Rabbit) | [³H]ryanodine displacement | IC₅₀ | 2 nM |

Experimental Protocols

The characterization of RyR modulators relies on a set of specialized experimental techniques. This section provides detailed methodologies for three key assays.

[³H]Ryanodine Binding Assay

This assay is a cornerstone for studying RyR channel activity, as the radiolabeled plant alkaloid [³H]ryanodine binds with high affinity specifically to the open state of the channel.[3]

Principle: The amount of [³H]ryanodine bound to SR/ER microsomes is proportional to the open probability of the RyR channel. Modulators that increase channel opening will enhance [³H]ryanodine binding, while those that decrease it will have the opposite effect.

Methodology:

-

Microsome Preparation: Isolate SR/ER microsomes from tissues (e.g., skeletal or cardiac muscle) or cultured cells expressing the RyR isoform of interest.

-

Binding Reaction: Incubate the microsomes with a low concentration of [³H]ryanodine (typically 1-10 nM) in a binding buffer. The buffer composition is critical and typically contains:

-

Buffer: 20 mM Imidazole, pH 7.2

-

Salt: 0.25 M KCl

-

Protease inhibitors (e.g., 0.2 mM Pefabloc, 20 µM leupeptin)

-

Varying concentrations of free Ca²⁺ to assess Ca²⁺-dependence.

-

-

Incubation: Incubate the reaction mixture for a sufficient time to reach equilibrium (typically 2-3 hours at 37°C).[4]

-

Separation of Bound and Free Ligand: Separate the microsome-bound [³H]ryanodine from the unbound ligand by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters to remove non-specifically bound radioactivity and quantify the bound [³H]ryanodine using liquid scintillation counting.

-

Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine). Data can be analyzed to determine Kd, Bmax, and the effects of modulators on these parameters.

Single-Channel Recording in Planar Lipid Bilayers

This powerful electrophysiological technique allows for the direct observation of the opening and closing of individual RyR channels.

Principle: A single RyR channel, reconstituted into an artificial planar lipid bilayer, is subjected to a voltage clamp, and the resulting ionic current is measured. This allows for the detailed characterization of channel conductance, open probability, and gating kinetics.

Methodology:

-

Bilayer Formation: Form a planar lipid bilayer across a small aperture separating two chambers (cis and trans).

-

Microsome Fusion: Add SR/ER microsomes containing RyRs to the cis chamber. Fusion of a vesicle with the bilayer will incorporate the RyR channel.

-

Recording: Apply a voltage across the bilayer and record the single-channel currents using a patch-clamp amplifier. The recording solutions in the cis (cytosolic) and trans (luminal) chambers can be varied to mimic physiological conditions and to study the effects of modulators. A typical cytosolic solution contains:

-

Data Analysis: Analyze the recorded currents to determine single-channel conductance, open and closed dwell times, and open probability (Po). The effects of modulators added to the cis or trans chamber can then be quantified.

Intracellular Calcium Imaging

This technique allows for the visualization of Ca²⁺ release from the SR/ER in living cells in response to RyR activation.

Principle: Cells are loaded with a fluorescent Ca²⁺ indicator dye. Upon RyR activation and subsequent Ca²⁺ release, the dye binds to Ca²⁺, resulting in a change in its fluorescence intensity, which can be monitored using fluorescence microscopy.

Methodology:

-

Cell Preparation: Culture cells expressing the RyR isoform of interest on glass coverslips.

-

Dye Loading: Load the cells with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM, Fura-2 AM) by incubating them in a solution containing the dye.

-

Imaging: Mount the coverslip on a fluorescence microscope equipped with a sensitive camera. Perfuse the cells with a physiological salt solution.

-

Stimulation: Apply a stimulus to activate the RyRs. This can be a global stimulus like a high concentration of caffeine or a more physiological stimulus like electrical field stimulation for excitable cells.

-

Image Acquisition: Record the changes in fluorescence intensity over time.

-

Data Analysis: Analyze the fluorescence traces to quantify the amplitude, kinetics, and spatial properties of the Ca²⁺ transients. The effects of RyR modulators can be assessed by applying them before or during stimulation.

Signaling Pathways and Logical Relationships

The function of the RyR is intricately linked to a complex network of protein-protein interactions and signaling cascades. The following diagrams, generated using the DOT language, illustrate some of these key relationships.

Ryanodine Receptor Signaling Pathway

Caption: Overview of key modulators of the Ryanodine Receptor signaling pathway.

Experimental Workflow for RyR Modulator Characterization

Caption: A typical experimental workflow for the identification and characterization of novel RyR modulators.

Logical Relationship of RyR Regulation

Caption: A logical diagram illustrating the balance of activating and inhibiting factors that determine the RyR channel state.

RyR Modulators in Drug Development

The critical role of RyRs in cellular calcium homeostasis and their association with a range of diseases make them attractive targets for drug discovery.[6] Leaky RyR channels, which exhibit an increased open probability leading to diastolic Ca²⁺ leak, are a common pathological feature in conditions like heart failure and certain myopathies. Therefore, the development of RyR stabilizers or inhibitors is a major focus of current research.

Conversely, in some conditions, enhancing RyR activity might be beneficial. The development of RyR agonists could potentially be explored for conditions where an increase in intracellular calcium release is desired.

The complex structure and regulation of the RyR offer multiple potential binding sites for small molecule modulators. Current drug discovery efforts are focused on identifying compounds that can allosterically modulate channel function, for instance, by stabilizing the interaction between the RyR and its regulatory proteins like FKBP12.6. High-throughput screening campaigns, guided by the experimental protocols outlined in this guide, are essential for the identification of novel lead compounds for the development of the next generation of RyR-targeted therapeutics.

References

- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 2. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchmap.jp [researchmap.jp]

- 4. researchgate.net [researchgate.net]

- 5. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Azumolene: A Technical Guide to a Novel Sarcoplasmic Reticulum Calcium Release Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azumolene is a potent, second-generation skeletal muscle relaxant and a structural analog of dantrolene (B1669809).[1][2] It acts as a direct inhibitor of calcium release from the sarcoplasmic reticulum (SR), primarily by modulating the ryanodine (B192298) receptor (RyR).[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols. Notably, this compound offers a significant advantage over its predecessor, dantrolene, due to its approximately 30-fold greater water solubility, facilitating easier administration in clinical and research settings.[5][6]

Core Mechanism of Action

This compound exerts its inhibitory effects on sarcoplasmic reticulum calcium release primarily through its interaction with the ryanodine receptor (RyR), the major calcium release channel in the SR of skeletal muscle.[3][7] The primary isoform targeted by this compound in skeletal muscle is RyR1.[6][7] By binding to the RyR1 channel, this compound stabilizes it in a closed state, thereby reducing the probability of channel opening and subsequent release of calcium (Ca2+) from the SR into the myoplasm.[3][8] This action effectively uncouples muscle excitation from contraction.[7]

While the primary target is RyR1, some studies suggest that this compound may also influence store-operated calcium entry (SOCE). It has been shown to inhibit a component of SOCE that is coupled to the activation of RyR1.[9]

The proposed signaling pathway for this compound's action is visualized below:

Caption: Signaling pathway of this compound in muscle cells.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the efficacy of this compound in various experimental models.

Table 1: In Vitro Efficacy of this compound vs. Dantrolene

| Parameter | This compound | Dantrolene Sodium | Animal Model/Tissue |

| Muscle Twitch Inhibition (IC50) | 2.8 ± 0.8 µM | 1.6 ± 0.4 µM | Mouse Extensor Digitorum Longus Muscle[5][6] |

| Muscle Twitch Inhibition (IC50) | 2.4 ± 0.6 µM | 3.5 ± 1.2 µM | Mouse Soleus Muscle[5][6] |

| [3H]PN200-110 Binding Inhibition (IC50) | ~20 µM | 3-5 times less potent | Porcine Skeletal Muscle Dihydropyridine (B1217469) Receptors[10] |

| Spontaneous Ca2+ Spark Suppression (EC50) | 0.25 µM | Not Reported | Permeabilized Frog Skeletal Muscle Fibers[3] |

Table 2: In Vivo Efficacy of this compound vs. Dantrolene

| Parameter | This compound | Dantrolene Sodium | Animal Model |

| Twitch Decrease in Gastrocnemius Muscle (IC50) | 1.2 ± 0.1 mg/kg | 1.5 ± 0.2 mg/kg | Guinea Pig[5] |

Table 3: Ryanodine Binding Studies

| Parameter | Condition | This compound Effect | Tissue |

| [3H]ryanodine binding (Kryanodine and Bmax) | 400µM this compound | No significant alteration | Sarcoplasmic Reticulum from normal and Malignant Hyperthermia Susceptible (MHS) swine muscles[11] |

| Caffeine-activated [3H]ryanodine binding (Kcaffeine) | 400µM this compound | Decreased Kcaffeine | Sarcoplasmic Reticulum from normal and MHS swine muscles[11] |

Experimental Protocols

In Vitro Muscle Contracture Test

This protocol is a standard method for assessing the effects of compounds like this compound on muscle contractility.[12]

Objective: To determine the inhibitory effect of this compound on caffeine-induced muscle contractures in isolated skeletal muscle.

Methodology:

-

Tissue Preparation: Isolate skeletal muscles (e.g., mouse soleus or extensor digitorum longus) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer solution) bubbled with 95% O2 and 5% CO2 at 37°C.

-

Stimulation: Attach one end of the muscle to a force transducer to record isometric contractions.

-

Drug Application: After a stabilization period, introduce a contracture-inducing agent, such as caffeine (B1668208) (e.g., 8 mM), into the bath to induce a sustained contraction.[5]

-

Inhibition/Reversal:

-

Inhibition: Pre-incubate the muscle with varying concentrations of this compound before adding the caffeine to determine the blocking effect.

-

Reversal: Add this compound to the bath after the caffeine-induced contracture has reached a plateau to assess its ability to relax the muscle.

-

-

Data Analysis: Measure the change in muscle tension in response to this compound. Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the maximal caffeine-induced contracture.

Caption: Workflow for the In Vitro Contracture Test.

In Vivo Malignant Hyperthermia Swine Model

This model is a well-established method for evaluating the efficacy of drugs in treating Malignant Hyperthermia (MH).[13][14]

Objective: To assess the ability of intravenously administered this compound to reverse a fulminant MH crisis in susceptible swine.

Methodology:

-

Animal Model: Utilize MH-susceptible swine.

-

Anesthesia and Monitoring: Induce and maintain anesthesia with non-triggering agents. Continuously monitor vital signs, including end-tidal CO2, arterial blood gases, core body temperature, and heart rate.

-

Induction of MH Crisis: Trigger an MH episode by administering a known triggering agent, such as halothane (B1672932) inhalation.[13]

-

Treatment Administration: Once clinical signs of MH are evident (e.g., rapid rise in end-tidal CO2, muscle rigidity, tachycardia, and hyperthermia), administer this compound intravenously.

-

Outcome Measures: Monitor for the reversal of MH signs, including the normalization of physiological parameters. The primary endpoint is the successful termination of the MH episode and survival of the animal.

Caption: Workflow for the in vivo MH swine model.

[3H]Ryanodine Binding Assay

This assay is used to investigate the interaction of this compound with the ryanodine receptor.[11]

Objective: To determine the effect of this compound on the binding of [3H]ryanodine to sarcoplasmic reticulum vesicles.

Methodology:

-

SR Vesicle Preparation: Isolate sarcoplasmic reticulum vesicles from skeletal muscle tissue (e.g., from normal and MHS swine).

-

Binding Reaction: Incubate the SR vesicles with [3H]ryanodine in a binding buffer containing various concentrations of this compound. The incubation is typically performed in the presence of Ca2+ to facilitate ryanodine binding.

-

Separation: After incubation, separate the bound from free [3H]ryanodine by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Perform kinetic analysis to determine the association constant (Kryanodine) and the maximal binding capacity (Bmax) of [3H]ryanodine in the presence and absence of this compound.

Conclusion

This compound is a promising therapeutic agent that acts as a direct inhibitor of sarcoplasmic reticulum calcium release through its interaction with the RyR1 channel. Its efficacy is comparable to that of dantrolene, with the significant advantage of increased water solubility.[5][6] The experimental data and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on skeletal muscle relaxants and investigating disorders related to aberrant calcium handling. Further research may continue to elucidate the full therapeutic potential of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dantrolene and this compound inhibit [3H]PN200-110 binding to porcine skeletal muscle dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound reverses episodes of malignant hyperthermia in susceptible swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Azumolene: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azumolene is a dantrolene (B1669809) analog investigated for its properties as a skeletal muscle relaxant. It has garnered interest primarily for its potential application in treating malignant hyperthermia, a rare and life-threatening condition triggered by certain anesthetics.[1] this compound's notable characteristic is its significantly higher water solubility compared to its parent compound, dantrolene, which could offer clinical advantages.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound, supported by available quantitative data and experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 1-[[[5-(4-bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione, is a hydantoin (B18101) derivative. Its chemical structure is characterized by a central imidazolidinedione ring linked to a bromophenyl-substituted oxazole (B20620) moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-[[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylidene]amino]imidazolidine-2,4-dione | Wikipedia |

| Synonyms | EU 4093 | Sigma-Aldrich |

| CAS Number | 64748-79-4 | Sigma-Aldrich |

| Molecular Formula | C₁₃H₉BrN₄O₃ | Sigma-Aldrich |

| Molecular Weight | 349.14 g/mol | Sigma-Aldrich |

| SMILES | C1C(=O)NC(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br | Wikipedia |

| Solubility | DMSO: 2 mg/mL | Sigma-Aldrich |

| Appearance | White to very dark gray powder | Sigma-Aldrich |

Pharmacological Properties

This compound functions as a muscle relaxant by modulating intracellular calcium concentration. Its primary target is the ryanodine (B192298) receptor (RyR), a calcium release channel on the sarcoplasmic reticulum of skeletal muscle.[2] By inhibiting this channel, this compound reduces the release of calcium from intracellular stores, thereby attenuating muscle contraction.[2] It has also been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to the ryanodine receptor.[3]

Table 2: Pharmacological Data for this compound

| Parameter | Value | Experimental System | Source |

| IC₅₀ (Twitch Inhibition) | 2.8 ± 0.8 µM | Mouse extensor digitorum longus muscle | Sudo RT, et al. (2008)[1] |

| IC₅₀ (Twitch Inhibition) | 2.4 ± 0.6 µM | Mouse soleus muscle | Sudo RT, et al. (2008)[1] |

| IC₅₀ (Twitch Inhibition) | 1.2 ± 0.1 mg/kg | Guinea pig gastrocnemius muscle (in vivo) | Sudo RT, et al. (2008)[1] |

| IC₅₀ (Ca²⁺ Leakage Inhibition) | 0.41 µM | HEK293 cells expressing RyR1 R2163C | Murayama T, et al. (2025)[4] |

| Kd (Binding to RyR1 R12 domain) | 62 nM (in the presence of 5 mM AMP-PCP) | Isothermal Titration Calorimetry | Murayama T, et al. (2025)[4] |

| EC₅₀ (Ca²⁺ Spark Suppression) | 0.25 µM | Permeabilized frog skeletal muscle fibers | Zhang Y, et al. (2005)[2] |

| [³H]PN200-110 Binding Inhibition (IC₅₀) | ~20 µM | Porcine skeletal muscle dihydropyridine (B1217469) receptors | Parness J, et al. (1993) |

Mechanism of Action: Signaling Pathways

This compound's primary mechanism of action involves the modulation of two key calcium signaling pathways in skeletal muscle cells: the ryanodine receptor-mediated calcium release and store-operated calcium entry.

Ryanodine Receptor (RyR1) Signaling Pathway

In skeletal muscle, excitation-contraction coupling is initiated by the depolarization of the T-tubule membrane, which is sensed by the dihydropyridine receptor (DHPR). This leads to a conformational change in the DHPR, which is mechanically coupled to the ryanodine receptor 1 (RyR1) on the sarcoplasmic reticulum (SR) membrane. This interaction opens the RyR1 channel, causing a rapid efflux of Ca²⁺ from the SR into the cytoplasm, which in turn triggers muscle contraction. This compound directly interacts with and inhibits the RyR1, thereby reducing the amount of Ca²⁺ released and leading to muscle relaxation.

Caption: this compound's inhibition of the RyR1 signaling pathway.

Store-Operated Calcium Entry (SOCE) Pathway

Depletion of Ca²⁺ stores in the sarcoplasmic reticulum is sensed by STIM1, a transmembrane protein in the SR membrane. Upon sensing low Ca²⁺ levels, STIM1 undergoes a conformational change and translocates to areas of the SR membrane that are in close proximity to the plasma membrane. Here, it interacts with and activates Orai1, a Ca²⁺ channel in the plasma membrane. The opening of Orai1 channels allows for the influx of extracellular Ca²⁺ into the cell, a process known as store-operated calcium entry (SOCE). This influx is important for replenishing SR Ca²⁺ stores and for downstream signaling. This compound has been shown to inhibit the component of SOCE that is coupled to RyR1 activation.[3]

Caption: this compound's inhibitory effect on Store-Operated Calcium Entry.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and biological evaluation of this compound are often proprietary or not fully disclosed in public literature. However, based on published research, the following sections outline the general methodologies employed.

Synthesis and Characterization

A general synthetic route for this compound would likely involve the condensation of 5-(4-bromophenyl)-2-oxazolecarboxaldehyde with 1-amino-2,4-imidazolidinedione.

Characterization typically involves:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound. A common method would utilize a C18 column with a mobile phase consisting of a methanol-water gradient, with UV detection at a wavelength where this compound has maximum absorbance (around 340 nm).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Biological Evaluation

In Vitro Muscle Contracture Assay:

-

Preparation: Isolate skeletal muscles (e.g., mouse soleus or extensor digitorum longus) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer solution) bubbled with 95% O₂ and 5% CO₂ at 37°C.

-

Stimulation: Elicit muscle twitches using electrical field stimulation.

-

Treatment: Add this compound at varying concentrations to the organ bath and record the effect on twitch amplitude.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in twitch amplitude.

Intracellular Calcium Imaging:

-

Cell Culture: Culture cells expressing the ryanodine receptor (e.g., HEK293 cells stably expressing RyR1) on glass coverslips.

-

Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

-

Imaging: Mount the coverslips on a fluorescence microscope and measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) to determine the resting intracellular calcium concentration.

-

Stimulation: Induce calcium release from the sarcoplasmic reticulum using an agonist (e.g., caffeine).

-

Treatment: Pre-incubate the cells with this compound before agonist stimulation and measure the change in the fluorescence ratio to quantify the inhibitory effect on calcium release.

Caption: A general experimental workflow for the evaluation of this compound.

Conclusion

This compound presents a promising alternative to dantrolene for the management of malignant hyperthermia, primarily due to its enhanced water solubility. Its mechanism of action is centered on the inhibition of the ryanodine receptor and the modulation of store-operated calcium entry in skeletal muscle. The quantitative data available consistently demonstrate its potency as a muscle relaxant. Further research, particularly involving detailed preclinical and clinical studies, will be crucial in fully elucidating its therapeutic potential and safety profile. This guide provides a foundational understanding of this compound for professionals engaged in drug discovery and development in the field of neuromuscular disorders.

References

- 1. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structures of Ryanodine Receptor reveal dantrolene and this compound interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

Azumolene as a Dantrolene Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azumolene is a structural analog of dantrolene (B1669809), a skeletal muscle relaxant that is the primary therapeutic agent for malignant hyperthermia (MH).[1][2] Developed to overcome the significant limitation of dantrolene's poor aqueous solubility, this compound offers a promising alternative with comparable efficacy and a more favorable physicochemical profile.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, comparative efficacy to dantrolene, and detailed experimental protocols for its evaluation.

This compound's key advantage lies in its approximately 30-fold greater water solubility compared to dantrolene, which facilitates faster preparation and administration in critical situations like an MH crisis.[1][4] Preclinical studies have consistently demonstrated that this compound is equipotent to dantrolene in inhibiting aberrant calcium release from the sarcoplasmic reticulum, the core pathophysiological event in malignant hyperthermia.[4][5][6] This is achieved through its interaction with the ryanodine (B192298) receptor (RyR1), the primary calcium release channel in skeletal muscle.[4][7]

This document serves as a comprehensive resource for researchers and drug development professionals, providing quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate further investigation and development of this compound as a therapeutic agent.

Mechanism of Action: Inhibition of Ryanodine Receptor 1

Both this compound and dantrolene are direct-acting skeletal muscle relaxants that function by modulating the ryanodine receptor 1 (RyR1), a calcium channel located on the membrane of the sarcoplasmic reticulum (SR) in skeletal muscle cells.[4][8] In normal muscle function, the release of calcium from the SR through RyR1 is tightly regulated and essential for excitation-contraction coupling.[9]

In malignant hyperthermia, genetic mutations often render the RyR1 channel hypersensitive to certain triggering agents, such as volatile anesthetics and succinylcholine.[4] This leads to an uncontrolled and sustained release of calcium into the cytoplasm, causing a hypermetabolic state characterized by muscle rigidity, rapid heart rate, and a dangerous increase in body temperature.[1][4]

This compound, like dantrolene, is thought to bind to a specific site on the RyR1 channel, stabilizing it in a closed or less active state.[4][10] This binding is believed to allosterically modulate the channel's gating mechanism, reducing the frequency and duration of channel opening and thereby attenuating the excessive calcium leak from the SR.[10][11] While this compound does not directly bind to the ryanodine binding site itself, it appears to compete with activators like caffeine, reducing their ability to trigger calcium release.[12]

Recent structural studies have identified that both dantrolene and this compound bind to the Repeat12 (R12) domain of the RyR1.[10][13] This binding is cooperative with adenine (B156593) nucleotides and induces a conformational change in the R12 domain, which is thought to allosterically influence the overall gating of the RyR channel.[10][13]

In addition to its primary effect on RyR1-mediated calcium release from the SR, this compound has also been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to the activation state of RyR1.[14][15] This dual mechanism of action, targeting both intracellular calcium release and a specific pathway of extracellular calcium entry, further contributes to its efficacy in restoring calcium homeostasis in skeletal muscle.

References

- 1. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Dantrolene-sodium - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Azumolene: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azumolene is a structural analog of dantrolene (B1669809), developed as a skeletal muscle relaxant with significantly improved water solubility. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on its application in the treatment of malignant hyperthermia (MH). Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's pharmacological profile.

Discovery and Rationale for Development

This compound was developed as a more water-soluble alternative to dantrolene, the primary drug for treating the life-threatening pharmacogenetic disorder, malignant hyperthermia.[1][2] Dantrolene's low water solubility poses significant challenges in emergency situations, requiring a large volume of solvent and time for reconstitution.[3][4] To address this, this compound was synthesized by replacing the para-nitro-phenyl group of dantrolene with a para-bromo-phenyl group, resulting in a compound with approximately 30-fold greater water solubility.[1] This key modification aimed to provide a therapeutic agent with a similar efficacy and mechanism of action to dantrolene but with a more favorable physicochemical profile for clinical use.[3]

Synthesis

The synthesis of this compound involves the chemical modification of dantrolene. Specifically, the para-nitro-phenyl moiety in dantrolene is substituted with a para-bromo-phenyl group.[1] While detailed, step-by-step synthesis protocols are proprietary and not extensively published in the public domain, the fundamental chemical transformation is this targeted substitution.

Mechanism of Action

This compound, like its predecessor dantrolene, exerts its therapeutic effect by modulating intracellular calcium concentration in skeletal muscle.[5] The primary mechanism of action involves the inhibition of calcium (Ca²⁺) release from the sarcoplasmic reticulum (SR).[5][6]

3.1. Modulation of the Ryanodine (B192298) Receptor (RyR1)

The core of this compound's action is its direct interaction with the Type 1 ryanodine receptor (RyR1), the primary Ca²⁺ release channel in the SR of skeletal muscle.[5][6] In conditions such as malignant hyperthermia, the RyR1 channel becomes hypersensitive, leading to uncontrolled Ca²⁺ release and subsequent muscle hypermetabolism and contracture.[1][5] this compound binds to the RyR1, stabilizing it in a closed state and thereby reducing the likelihood of channel opening.[5][7] This action effectively suppresses the excessive Ca²⁺ leakage from the SR.[7]

Interestingly, studies on Ca²⁺ sparks, which are spontaneous Ca²⁺ release events, have shown that this compound decreases the frequency of these events in a dose-dependent manner but has little effect on their amplitude or duration.[6][7] This suggests that this compound primarily reduces the probability of RyR1 channel opening rather than altering the properties of the open channel itself.[7]

3.2. Inhibition of Store-Operated Calcium Entry (SOCE)

In addition to its direct action on RyR1, this compound has been shown to inhibit a specific component of store-operated calcium entry (SOCE).[8][9] SOCE is a cellular mechanism for replenishing intracellular calcium stores. This compound selectively inhibits the component of SOCE that is functionally coupled to the activation state of RyR1, without affecting SOCE induced by global SR calcium depletion.[8][9] This novel mechanism suggests that the therapeutic effect of this compound in malignant hyperthermia may also involve the inhibition of exaggerated Ca²⁺ influx into the cell, in addition to the inhibition of Ca²⁺ release from the SR.[8]

3.3. Interaction with Dihydropyridine (B1217469) Receptors

There is also evidence to suggest that this compound may interact with dihydropyridine receptors in skeletal muscle. Studies have shown that this compound can inhibit the binding of [3H]PN200-110, a dihydropyridine, to these receptors.[10] This interaction is preferential over its binding to ryanodine receptors, indicating that dihydropyridine receptors may also play a role in the mechanism of action of this compound.[10]

Quantitative Data

The following tables summarize key quantitative data on the efficacy of this compound from various preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Muscle Type | Species | Reference |

| Twitch Inhibition (IC₅₀) | ||||

| 2.8 ± 0.8 µM | Extensor Digitorum Longus | Mouse | [2][3] | |

| 2.4 ± 0.6 µM | Soleus | Mouse | [2][11] | |

| Inhibition of Contracture | ||||

| Effective Concentration | 6 µM | Malignant Hyperthermia Susceptible | Porcine | [11][12] |

| Effective Concentration | 10 µM | Malignant Hyperthermia Susceptible | Human | [2][11] |

| Ca²⁺ Spark Suppression (EC₅₀) | 0.25 µM | Skeletal Muscle Fibers | Frog | [7] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Muscle Type | Species | Reference |

| Twitch Inhibition (IC₅₀) | 1.2 ± 0.1 mg/kg | Gastrocnemius | Guinea Pig | [2][11] |

Table 3: Comparative Efficacy with Dantrolene

| Parameter | This compound | Dantrolene | Species/Model | Conclusion | Reference |

| Twitch Inhibition (IC₅₀) | 2.8 ± 0.8 µM | 1.6 ± 0.4 µM | Mouse Extensor Digitorum Longus | No significant difference in potency | [2][3] |

| Twitch Inhibition (IC₅₀) | 2.4 ± 0.6 µM | 3.5 ± 1.2 µM | Mouse Soleus | Potency was comparable | [2][3] |

| Twitch Inhibition (IC₅₀) | 1.2 mg/kg | 1.5 mg/kg | Guinea Pig | Both drugs showed similar potency | [2][5] |

| Inhibition of Contracture | 6 µmol/L | 6 µmol/L | Porcine MHS Muscle | Equipotent in inhibiting and reversing contractures | [5] |

Experimental Protocols

5.1. In Vitro Muscle Contractility Assay

This protocol assesses the effect of this compound on the contractility of isolated skeletal muscle bundles, particularly in the context of malignant hyperthermia research.[11]

-

Materials:

-

Isolated skeletal muscle bundles (e.g., from porcine or human biopsy)

-

Krebs-Ringer solution (composition in mmol/L: NaCl 118.1, KCl 3.4, MgSO₄ 0.8, and other standard components)

-

This compound stock solution

-

Triggering agents (e.g., 3% halothane (B1672932) or 2 mM caffeine)

-

Organ bath with force transducer

-

-

Procedure:

-

Mount the isolated muscle bundle in the organ bath containing Krebs-Ringer solution.

-

Allow the muscle to equilibrate for at least 30 minutes.

-

To assess inhibitory effect, pre-incubate the muscle with the desired concentration of this compound (e.g., 6 µM).

-

Induce contracture by adding a trigger agent to the bath.

-

Record the force of contracture and compare it to a control muscle not treated with this compound.

-

To assess reversal effect, first induce contracture with the trigger agent and then add this compound to the bath, recording the muscle relaxation.[11]

-

5.2. Ca²⁺ Spark Analysis in Isolated Muscle Fibers

This protocol quantifies the effect of this compound on spontaneous SR Ca²⁺ release events.[6]

-

Materials:

-

Isolated single muscle fibers (e.g., from mouse Extensor Digitorum Longus)

-

Internal solution buffer with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 pentapotassium salt)

-

Permeabilizing agent (e.g., saponin)

-

Confocal microscope with line-scanning capability

-

This compound stock solution

-

-

Procedure:

-

Isolate single myofibers from the muscle.

-

Permeabilize the fibers to allow the entry of the Ca²⁺ indicator.

-

Load the fibers with the fluorescent Ca²⁺ indicator.

-

Perform line-scan confocal microscopy to record spontaneous Ca²⁺ sparks.

-

Acquire baseline Ca²⁺ spark data.

-

Apply this compound at various concentrations to the preparation.

-

Record Ca²⁺ sparks in the presence of this compound.

-

Analyze the frequency, amplitude, and duration of Ca²⁺ sparks.[6]

-

5.3. In Vivo Malignant Hyperthermia Swine Model

This protocol validates the therapeutic efficacy of this compound in a large animal model that mimics human MH.[5]

-

Materials:

-

Malignant Hyperthermia Susceptible (MHS) swine

-

Anesthetic agents (including a triggering agent like halothane)

-

Intravenous (IV) catheters and monitoring equipment (ECG, core temperature probe, end-tidal CO₂ monitor)

-

This compound for intravenous administration

-

-

Procedure:

-

Anesthetize the MHS swine and establish invasive monitoring.

-

Induce an MH crisis by administering a triggering agent (e.g., halothane).

-

Confirm the onset of the MH crisis by observing a rapid increase in end-tidal CO₂, rising core body temperature, tachycardia, and muscle rigidity.[5]

-

Discontinue the triggering agent.

-

Administer a therapeutic dose of this compound intravenously.

-

Monitor for the resolution of the MH crisis, indicated by the normalization of physiological parameters.[5]

-

Continue post-crisis monitoring.

-

Conclusion

This compound represents a significant advancement in the management of malignant hyperthermia. Its development as a water-soluble analog of dantrolene addresses a critical clinical need for rapid and efficient administration during a life-threatening crisis. Preclinical evidence robustly demonstrates that this compound is equipotent to dantrolene in its ability to inhibit and reverse the pathophysiological manifestations of malignant hyperthermia. Its well-characterized mechanism of action, centered on the modulation of the RyR1 receptor and inhibition of store-operated calcium entry, provides a solid foundation for its therapeutic application. The detailed experimental protocols and quantitative data presented in this guide offer valuable resources for researchers and drug development professionals working in the field of skeletal muscle physiology and pharmacology. Further clinical investigations are warranted to fully translate the promising preclinical findings of this compound into clinical practice.

References

- 1. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dantrolene and this compound inhibit [3H]PN200-110 binding to porcine skeletal muscle dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The effect of this compound on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Mechanisms of Azumolene in Skeletal Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azumolene, a water-soluble analog of dantrolene, is a direct-acting skeletal muscle relaxant.[1] Its primary therapeutic application lies in the management of malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder triggered by certain anesthetics.[2][3] This technical guide provides a comprehensive overview of the cellular and molecular effects of this compound on skeletal muscle, with a focus on its mechanism of action, impact on calcium homeostasis, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: Modulation of Ryanodine (B192298) Receptor 1

This compound exerts its primary effect by directly interacting with the ryanodine receptor 1 (RyR1), the main calcium release channel in the sarcoplasmic reticulum (SR) of skeletal muscle.[4] Unlike a direct channel block, this compound modulates the channel's gating behavior, reducing the likelihood of channel opening.[4] This leads to a decrease in the frequency of spontaneous calcium release events, known as "Ca2+ sparks," without significantly altering the amplitude or duration of the sparks themselves.[4] This suggests that this compound stabilizes the closed state of the RyR1 channel, thereby preventing aberrant calcium leakage from the SR, a key pathological feature of malignant hyperthermia.[5]

Signaling Pathway of this compound's Action on RyR1

Caption: this compound's mechanism of action on the Ryanodine Receptor 1 (RyR1).

Regulation of Store-Operated Calcium Entry (SOCE)

Beyond its direct action on RyR1, this compound has been shown to inhibit a specific component of store-operated calcium entry (SOCE) in skeletal muscle.[6] SOCE is a critical pathway for replenishing intracellular calcium stores and is activated by the depletion of calcium from the SR. This compound selectively inhibits the component of SOCE that is coupled to the activation of RyR1 by agonists like caffeine (B1668208) and ryanodine.[7][8] Interestingly, it does not affect SOCE induced by thapsigargin, an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[7] This suggests that this compound's effect on SOCE is not a direct inhibition of the SOCE channels themselves but is rather a consequence of its stabilizing effect on RyR1, preventing the conformational changes that signal for SOCE activation.[5]

Signaling Pathway of this compound's Effect on SOCE

References

- 1. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound reverses episodes of malignant hyperthermia in susceptible swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence-based Measurement of Store-operated Calcium Entry in Live Cells: from Cultured Cancer Cell to Skeletal Muscle Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Mn2+ Quenching Assay for Store-Operated Calcium Entry | Springer Nature Experiments [experiments.springernature.com]

- 8. Mn2+ Quenching Assay for Store-Operated Calcium Entry - PubMed [pubmed.ncbi.nlm.nih.gov]

Azumolene's Role in Malignant Hyperthermia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azumolene, a dantrolene (B1669809) analog, and its significance in the research of malignant hyperthermia (MH). Malignant hyperthermia is a life-threatening pharmacogenetic disorder triggered by certain anesthetics, leading to a hypermetabolic state.[1] Dantrolene sodium has historically been the sole specific treatment, but its low water solubility poses challenges in emergency situations.[1] this compound, being approximately 30-fold more water-soluble, presents a promising alternative.[2][3] This document details this compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes critical pathways and workflows.

Mechanism of Action

Both this compound and its parent compound, dantrolene, function as skeletal muscle relaxants by directly interfering with the excitation-contraction coupling process.[1] In individuals susceptible to malignant hyperthermia, mutations in the ryanodine (B192298) receptor (RyR1) lead to an uncontrolled release of calcium from the sarcoplasmic reticulum when exposed to triggering agents.[1][2] This surge in intracellular calcium is the primary catalyst for the hypermetabolic state observed in an MH crisis.[2] this compound exerts its therapeutic effect by binding to the RyR1 receptor, thereby inhibiting this abnormal calcium release and mitigating the subsequent pathological cascade.[1][4] Specifically, this compound has been shown to decrease the likelihood of the Ca2+ release channels opening, which reduces the frequency of "Ca2+ sparks" without affecting the duration of the channel opening itself.[4] Furthermore, research indicates that this compound inhibits a component of store-operated calcium entry (SOCE) that is coupled to the activation of RyR1.[5]

Signaling Pathway of this compound in Malignant Hyperthermia

Caption: Mechanism of action for this compound in Malignant Hyperthermia.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies comparing the efficacy and potency of this compound and Dantrolene.

Table 1: In Vitro Efficacy of this compound vs. Dantrolene

| Parameter | This compound | Dantrolene | Animal Model | Reference |

| IC50 for Twitch Inhibition (Extensor Digitorum Longus) | 2.8 ± 0.8 µM | 1.6 ± 0.4 µM | Mouse | [3] |

| IC50 for Twitch Inhibition (Soleus Muscle) | 2.4 ± 0.6 µM | 3.5 ± 1.2 µM | Mouse | [3] |

| Inhibition of Halothane-induced Contracture | Equipotent | Equipotent | MH-Susceptible Swine | [6] |

| Inhibition of Caffeine-induced Contracture | Equipotent | Equipotent | MH-Susceptible Swine | [6] |

| EC50 for Ca2+ Spark Suppression | 0.25 µM | Not Reported | Frog Skeletal Muscle | [4] |

Table 2: In Vivo Efficacy of this compound vs. Dantrolene

| Parameter | This compound | Dantrolene | Animal Model | Reference |

| IC50 for Twitch Inhibition (Gastrocnemius Muscle) | 1.2 ± 0.1 mg/kg | 1.5 ± 0.2 mg/kg | Guinea Pig | [3] |

| Effective Dose for Reversing MH Crisis | 2 mg/kg (IV) | Similar Potency | MH-Susceptible Swine | [7][8][9] |

Table 3: Ryanodine Receptor Binding Affinity

| Parameter | Condition | This compound Effect | Reference |

| [3H]ryanodine binding (Kryanodine and Bmax) | 2 µM Ca2+ | No significant alteration | [10] |

| Caffeine-activated [3H]ryanodine binding (Kcaffeine) | Decreased Kcaffeine | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in this compound research are provided below.

In Vitro Contracture Test (IVCT)

The IVCT is the "gold standard" for diagnosing MH susceptibility and is used to assess the efficacy of drugs like this compound in preventing or reversing muscle contractures.[11][12]

Methodology:

-

Muscle Biopsy: A fresh skeletal muscle biopsy is obtained from the patient or animal model, typically from the quadriceps muscle.[11][13]

-

Sample Preparation: The muscle sample is dissected into small, viable muscle bundles.[13]

-

Mounting: These bundles are mounted in experimental chambers filled with a physiological salt solution (e.g., Krebs-Ringer solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[11]

-

Stimulation: The muscle bundles are stimulated electrically to elicit twitch responses, which are recorded.[13]

-

Drug Application:

-

Triggering Agents: The muscle is exposed to known MH triggering agents, such as halothane (B1672932) or caffeine, in increasing concentrations.[13]

-

Test Compound: this compound or dantrolene is added to the tissue bath before or after the triggering agent to assess its preventative or reversal effects.[6]

-

-

Measurement: The force of muscle contraction (twitch height and contracture tension) is continuously measured and recorded. An abnormal, sustained contracture in response to the triggers is indicative of MH susceptibility.[1]

Experimental Workflow for In Vitro Contracture Test

Caption: Workflow for the In Vitro Contracture Test (IVCT).

In Vivo Malignant Hyperthermia Swine Model

MH-susceptible swine are a well-established animal model for studying MH and testing the efficacy of therapeutic agents.[7][8][9]

Methodology:

-

Animal Model: MH-susceptible pigs (e.g., Landrace × Large White × Pietran cross) are used.[9]

-

Anesthesia and Monitoring: The animals are anesthetized, and vital signs (heart rate, respiratory rate, end-tidal CO2, temperature, and blood gases) are continuously monitored.

-

MH Triggering: An MH crisis is induced by the administration of a triggering agent, typically inhaled halothane and/or intravenous succinylcholine.[9]

-

Treatment: Once the signs of an MH crisis are evident (e.g., muscle rigidity, hypercapnia, tachycardia, and rising temperature), a bolus intravenous dose of this compound (e.g., 2 mg/kg) is administered.[9]

-

Outcome Measurement: The primary outcome is the reversal of the MH crisis, as indicated by the normalization of physiological parameters and survival of the animal.[9]

Experimental Workflow for In Vivo MH Swine Model

Caption: Workflow for the in-vivo MH swine model experiment.

Conclusion

This compound has been demonstrated in numerous preclinical studies to be a potent and effective agent for the management of malignant hyperthermia, with an efficacy comparable to that of dantrolene.[1][6] Its primary advantage is its significantly greater water solubility, which could translate to faster preparation and administration in a critical care setting.[1][2] While preclinical data are promising, further clinical investigation in human subjects is necessary to confirm these findings and establish its role in the clinical management of malignant hyperthermia.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Malignant hyperthermia - Wikipedia [en.wikipedia.org]

- 3. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of this compound on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound reverses episodes of malignant hyperthermia in susceptible swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intravenous administration of this compound to reverse malignant hyperthermia in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Testing for MH — European Malignant Hyperthermia Group [emhg.org]

- 12. Malignant hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Malignant Hyperthermia Diagnostic Center | Medical School [med.umn.edu]

Azumolene's Interaction with the Ryanodine Receptor: A Technical Guide to the Binding Site and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of azumolene, a potent modulator of the ryanodine (B192298) receptor (RyR). This compound, an analog of dantrolene (B1669809), is a critical tool in understanding the regulation of intracellular calcium release and holds therapeutic potential for conditions linked to aberrant RyR function, such as malignant hyperthermia.[1][2][3][4] This document synthesizes findings from structural biology, biochemistry, and cellular physiology to offer an in-depth perspective for researchers in pharmacology and drug development.

The this compound Binding Site on the Ryanodine Receptor 1 (RyR1)

High-resolution structural and biochemical studies have pinpointed the binding site of this compound and its analog dantrolene to a specific domain on the skeletal muscle ryanodine receptor, RyR1.

1.1. The Repeat12 (R12) Domain: The Primary Binding Pocket

Recent crystallographic evidence has definitively identified the Repeat12 (R12) domain as the direct binding site for both this compound and dantrolene on RyR1.[5][6] The R12 domain is situated at the corner of the large cytosolic region of the RyR1 channel.[5][6]

Key molecular interactions within this binding pocket include:

-

Cooperative Binding with Adenine (B156593) Nucleotides: The binding of this compound and dantrolene to the R12 domain is significantly enhanced by the presence of adenine nucleotides like AMP-PCP or ADP.[5][6] These nucleotides bind cooperatively within a pseudosymmetric cleft in the R12 domain, alongside this compound.[5][6]

-

Key Amino Acid Residues: Tryptophan residues, specifically Trp880 and Trp994 in RyR3 (with corresponding residues in RyR1), have been identified as crucial for the interaction with these ligands.[5][6] Mutagenesis of these residues has been shown to impact ligand binding.[5]

-

Conformational Change: The binding of this compound and nucleotides induces a "clamshell-like" closure of the R12 domain.[5][6] This conformational change is believed to be the initial step in the allosteric inhibition of the RyR1 channel's calcium release function.[5][6]

1.2. Early Identification through Photoaffinity Labeling

Prior to the high-resolution crystal structures, the binding region for dantrolene was initially mapped using photoaffinity labeling with [3H]azidodantrolene, a photoactivatable analog. These pioneering studies identified a region within the N-terminus of RyR1, specifically amino acids 590-609 (also referred to as DP1), as the molecular target.[7][8] This region is now understood to be part of or in close proximity to the larger R12 domain identified by crystallography.

Quantitative Analysis of this compound-RyR1 Interaction

The interaction between this compound and the RyR1 has been quantified through various experimental approaches, providing valuable data for drug development and mechanistic studies.

| Parameter | Value | Experimental System | Reference |

| IC50 (this compound) | 0.41 µM | Fluorescence-based assay in HEK293 cells expressing RyR1 R2163C | [5] |

| IC50 (Dantrolene) | 0.26 µM | Fluorescence-based assay in HEK293 cells expressing RyR1 R2163C | [5] |

Table 1: Inhibitory Concentrations of this compound and Dantrolene on RyR1.

Isothermal titration calorimetry (ITC) has been employed to determine the binding affinities and thermodynamic parameters of this compound and dantrolene to the isolated R12 domain of RyR1 and RyR3. These studies have demonstrated high-affinity binding that is enhanced in the presence of nucleotides.[5][6][9][10] In contrast, the R12 domain of the cardiac ryanodine receptor, RyR2, exhibits lower affinity for these compounds due to substitutions in the binding site.[5][6]

Signaling Pathways and Mechanism of Inhibition

This compound's binding to the R12 domain of RyR1 triggers a cascade of allosteric changes that ultimately lead to the inhibition of calcium release.

3.1. Allosteric Modulation of RyR1 Gating

The binding of this compound and a nucleotide to the R12 domain induces a conformational change that is transmitted through the large cytosolic structure of the RyR1 to the channel's pore.[5][6] This allosteric communication is thought to stabilize the closed state of the channel, thereby reducing the probability of channel opening and subsequent calcium release from the sarcoplasmic reticulum.

3.2. Inhibition of Store-Operated Calcium Entry (SOCE)

In addition to directly inhibiting RyR1, this compound has been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to the activation of RyR1.[1] This suggests that this compound can distinguish between different mechanisms of SOCE activation in skeletal muscle, selectively targeting the pathway dependent on RyR1 function.[1]

Experimental Protocols

The elucidation of the this compound binding site has been made possible through a combination of sophisticated experimental techniques.

4.1. X-Ray Crystallography of the R12 Domain

-

Objective: To determine the high-resolution three-dimensional structure of the R12 domain in complex with this compound and adenine nucleotides.

-

Methodology:

-

Protein Expression and Purification: The R12 domain of RyR1 or RyR3 is recombinantly expressed and purified.

-

Complex Formation: The purified R12 domain is incubated with this compound and an adenine nucleotide (e.g., AMP-PCP or ADP) to form a stable complex.

-

Crystallization: The protein-ligand complex is subjected to crystallization screening to obtain well-ordered crystals.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the electron density map is used to solve the three-dimensional structure of the complex.

-

4.2. Isothermal Titration Calorimetry (ITC)

-

Objective: To measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and the R12 domain.

-

Methodology:

-

Sample Preparation: A solution of the purified R12 domain is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.

-

Titration: Small aliquots of the this compound solution are injected into the R12 domain solution.

-

Data Acquisition: The heat released or absorbed during the binding reaction is measured after each injection.

-

Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

-

4.3. Photoaffinity Labeling

-

Objective: To identify the region of RyR1 that is in close proximity to the bound ligand.

-

Methodology:

-

Incubation: Sarcoplasmic reticulum vesicles or purified RyR1 are incubated with a photoactivatable analog of the ligand, such as [3H]azidodantrolene.

-

Photolysis: The mixture is exposed to UV light to activate the azide (B81097) group, leading to the formation of a covalent bond with nearby amino acid residues.

-

Proteolysis and Sequencing: The photolabeled protein is proteolytically digested, and the labeled peptide fragments are isolated and sequenced to identify the site of covalent attachment.

-

4.4. Cryo-Electron Microscopy (Cryo-EM)

-

Objective: To visualize the overall structure of the full-length RyR1 channel and to locate the position of the R12 domain within the larger complex.

-

Methodology:

-

Sample Preparation: A purified sample of the RyR1 channel is rapidly frozen in a thin layer of vitreous ice.

-

Image Acquisition: A large number of images of the frozen particles are collected using a transmission electron microscope.

-

Image Processing and 3D Reconstruction: The individual particle images are aligned and averaged to generate a high-resolution three-dimensional reconstruction of the protein.

-

Conclusion and Future Directions